2,5-Dibromobenzo[b]furan-3(2H)-one
Overview
Description
2,5-Dibromobenzo[b]furan-3(2H)-one, also known as DBBF, is a chemical compound that belongs to the class of organic compounds known as benzofurans. It has a molecular weight of 291.93 g/mol .
Molecular Structure Analysis
The molecular formula of 2,5-Dibromobenzo[b]furan-3(2H)-one is C8H4Br2O2 . The Inchi Code is 1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,11H .Physical And Chemical Properties Analysis
2,5-Dibromobenzo[b]furan-3(2H)-one is a solid powder . It should be stored at 2-8°C .Scientific Research Applications
Environmental Characteristics and Formations of Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are identified as emerging persistent organic pollutants (POPs) with toxicities similar or higher than well-known dioxins. Accurate quantification and understanding of PBDD/Fs are challenging due to photolysis, thermal degradation, and interference from other compounds. However, research emphasizes the importance of understanding their formation mechanisms, environmental fate, and human exposure levels to develop control strategies. This knowledge is crucial for managing environmental pollution and reducing human exposure to these toxic compounds (Yang et al., 2021).
Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Despite the extensive research on the health effects of chlorinated dioxins and furans, less is known about their brominated and mixed chloro/bromo homologs. Available literature suggests that brominated compounds share similar toxicity profiles with their chlorinated counterparts, indicating a need for further research into their health effects and exposure scenarios. This gap in knowledge underscores the potential risks posed by the increasing use of brominated flame retardants and the subsequent environmental and health impacts of PBDDs/PBDFs (Birnbaum et al., 2003).
Brominated Dioxins: Emerging Health Hazards
Brominated dioxins and furans, as by-products of the use of brominated flame retardants, represent a new class of environmental and health hazards. Limited exposure data highlight a significant gap in estimating the potential risks of these chemicals. The review calls for focused research on the toxic effects of these contaminants, especially as human and wildlife exposure is likely to increase with their greater use (Piskorska-Pliszczynska & Maszewski, 2014).
Conversion of Plant Biomass to Furan Derivatives
Research on the conversion of plant biomass into valuable furan derivatives, such as 5-Hydroxymethylfurfural (HMF), highlights a sustainable approach to replacing non-renewable hydrocarbon sources. This review discusses advances in HMF synthesis from hexose carbohydrates and lignocellulose, with potential applications in producing monomers, polymers, fuels, and various chemicals. The emphasis on sustainable sources for chemical production aligns with efforts to reduce dependence on oil, natural gas, and coal (Chernyshev et al., 2017).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
This review systematically compiles data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, yielding a wide range of biologically active compounds. The direction of these reactions is influenced by the structure of the reagents, nucleophilic strength, and reaction conditions, demonstrating the versatility of furan derivatives in synthesizing complex molecules with potential therapeutic applications (Kamneva et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,5-dibromo-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZJKSZDMKFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzo[b]furan-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.